![molecular formula C21H25NO3 B14249701 4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid CAS No. 388575-29-9](/img/structure/B14249701.png)
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid is an organic compound that belongs to the family of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a heptan-3-yloxy group and an imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Heptan-3-yloxy Substituent: The heptan-3-yloxy group can be introduced through an etherification reaction, where heptan-3-ol is reacted with a suitable phenol derivative in the presence of a strong acid catalyst.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction involves the condensation of 4-formylbenzoic acid with an appropriate amine derivative.
Final Assembly: The final step involves the coupling of the heptan-3-yloxy phenyl derivative with the imino-substituted benzoic acid under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptan-3-yloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling and function.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid can be compared with other similar compounds, such as:
Benzoic Acid Derivatives: Compounds like 4-methylbenzoic acid and 4-aminobenzoic acid, which have different substituents on the benzoic acid moiety.
Phenyl Imino Derivatives: Compounds like N-phenylbenzamide and N-phenylbenzaldimine, which have different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
388575-29-9 |
|---|---|
Molekularformel |
C21H25NO3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-[(4-heptan-3-yloxyphenyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C21H25NO3/c1-3-5-6-19(4-2)25-20-13-11-18(12-14-20)22-15-16-7-9-17(10-8-16)21(23)24/h7-15,19H,3-6H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
NZSAKDNRSKOQNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


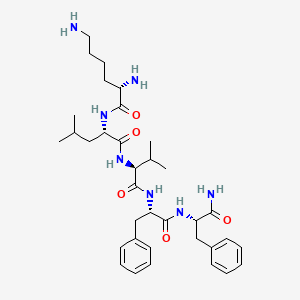
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
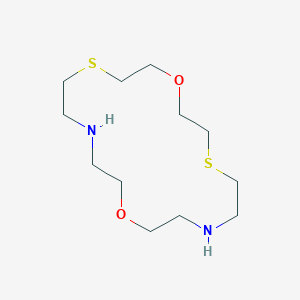
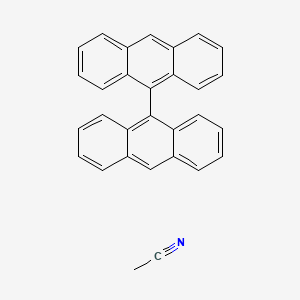
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
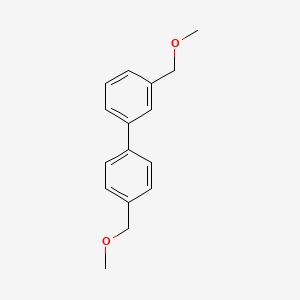
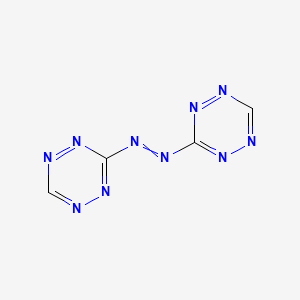
![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
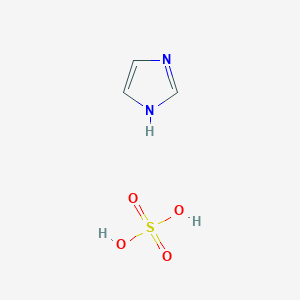
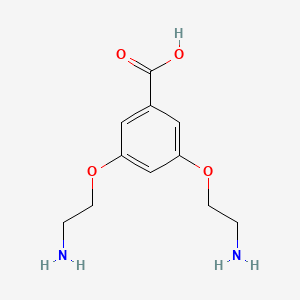
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)
